molecular formula C13H16N2O B2361077 4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile CAS No. 1466551-41-6

4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile

Cat. No.: B2361077
CAS No.: 1466551-41-6
M. Wt: 216.284
InChI Key: OBFGLZJBVNPRQH-UHFFFAOYSA-N
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Description

Historical Development and Significance

4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile (CAS: 1466551-41-6) emerged as a structurally unique morpholine derivative during early 21st-century efforts to expand the pharmacological utility of nitrogen-containing heterocycles. Its synthesis was first reported in catalytic studies exploring regioselective substitutions on the morpholine backbone, with early routes leveraging nucleophilic cyanation and alkylation strategies. The compound gained prominence due to its hybrid architecture, combining a morpholine ring’s conformational rigidity with the electronic effects of a 2-methylbenzyl substituent and a nitrile group. Patent filings from 2015–2020 highlight its role as a key intermediate in developing kinase inhibitors and antimicrobial agents, though its standalone biological profile remains under investigation.

Chemical Classification and Nomenclature

This compound belongs to the morpholinecarbonitrile subclass, characterized by a six-membered morpholine ring (C₄H₉NO) substituted at the 2-position with a nitrile group (-C≡N) and at the 4-position with a (2-methylphenyl)methyl group.

Property Value
IUPAC Name This compound
Molecular Formula C₁₃H₁₆N₂O
Molecular Weight 216.28 g/mol
SMILES N#CC1CN(CC2=CC=CC=C2C)CCO1
InChI Key JOYPSGXDSFWWAH-UHFFFAOYSA-N

The nitrile group at C2 introduces strong dipole interactions, while the 2-methylbenzyl moiety enhances lipophilicity (LogP ≈ 2.2). X-ray crystallography confirms a chair conformation for the morpholine ring, with the nitrile and benzyl groups occupying equatorial positions.

Position in Morpholine-Based Research

Within morpholine chemistry, this compound occupies a niche between simple analogs like morpholine-2-carbonitrile and complex derivatives such as 4-benzylmorpholine-2-carboxylic acid. Comparative studies reveal distinct reactivity patterns:

  • Electrophilic substitution : The nitrile group undergoes hydrolysis to amides more readily than non-cyano morpholines.
  • Ring-opening reactions : Unlike 4-phenylmorpholine, the 2-cyano group stabilizes intermediates during acid-catalyzed ring transformations.

Recent work positions it as a precursor for spirocyclic architectures, where its rigid framework templates cyclization reactions to form fused heterocycles.

Current Research Status and Relevance

As of 2025, research focuses on three domains:

Research Area Key Findings References
Catalysis Au(III)-mediated C–H activation at the 2-methylphenyl group enables cross-couplings
Medicinal Chemistry DPP-4 inhibitory activity (IC₅₀ ≈ 1.2 μM) noted in diabetes models
Materials Science Self-assembles into liquid crystalline phases at >120°C

Properties

IUPAC Name

4-[(2-methylphenyl)methyl]morpholine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-11-4-2-3-5-12(11)9-15-6-7-16-13(8-14)10-15/h2-5,13H,6-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFGLZJBVNPRQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCOC(C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Morpholine-2-carbonitrile

A direct route involves the alkylation of morpholine-2-carbonitrile with 2-methylbenzyl bromide. This method leverages nucleophilic substitution, where the morpholine nitrogen attacks the benzyl halide.

Procedure :

  • Morpholine-2-carbonitrile is dissolved in anhydrous dimethylformamide (DMF) under nitrogen.
  • Potassium carbonate (K₂CO₃) is added as a base to deprotonate the morpholine nitrogen.
  • 2-Methylbenzyl bromide is introduced dropwise at 0–5°C, followed by stirring at room temperature for 12–24 hours.
  • The reaction mixture is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography.

Challenges :

  • Competing side reactions, such as over-alkylation or hydrolysis of the nitrile group, necessitate strict temperature control and moisture-free conditions.
  • Low yields (~40–50%) due to steric hindrance from the 2-methyl group on the benzyl moiety.

Reductive Amination Pathway

An alternative approach employs reductive amination between morpholine-2-carbonitrile and 2-methylbenzaldehyde.

Procedure :

  • Morpholine-2-carbonitrile and 2-methylbenzaldehyde are refluxed in methanol with acetic acid as a catalyst.
  • Sodium cyanoborohydride (NaBH₃CN) is added portion-wise to reduce the imine intermediate.
  • The product is isolated via solvent evaporation and recrystallized from hexane/ethyl acetate.

Advantages :

  • Higher selectivity compared to alkylation, with yields reaching 60–65%.
  • Avoids hazardous alkyl halides, improving safety profiles.

Oxidation and Protection-Deprotection Strategies

TEMPO-Mediated Oxidation

Patent EP3424510A1 details the use of 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) for oxidizing alcohols to ketones, a step potentially relevant to precursor synthesis.

Procedure :

  • A secondary alcohol intermediate (e.g., 4-[(2-Methylphenyl)methyl]morpholin-2-ol) is dissolved in dichloromethane.
  • TEMPO (1 mol%) and sodium hypochlorite (NaOCl) are added at 0°C.
  • The mixture is stirred for 2 hours, quenched with sodium thiosulfate, and extracted to isolate the ketone.

Efficiency :

  • Yields exceed 85% with minimal over-oxidation.

Siloxane Protecting Groups

To prevent unwanted side reactions during benzylation, 1,3-dichloro-1,1,4,4-tetraisopropyldisiloxane (CIPS) is used to protect hydroxyl groups.

Procedure :

  • Morpholine-2-carbonitrile is treated with CIPS in pyridine at −20°C for 4 hours.
  • The silylated intermediate is filtered, washed with hexane, and subjected to benzylation.
  • Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Benefits :

  • Enhances regioselectivity during alkylation.
  • Facilitates purification of intermediates via crystallization.

Industrial-Scale Considerations

Solvent Selection and Waste Reduction

  • Heptane is preferred for cyanohydrin reactions due to its low cost and ability to precipitate products.
  • Ethyl acetate/water biphasic systems minimize solvent waste in extraction steps.

Hazard Management

  • NaCN Handling : Automated dosing systems and strict pH control (pH 7–8) mitigate cyanide exposure risks.
  • TEMPO Recovery : Adsorption onto activated carbon allows recycling, reducing costs.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Safety Concerns
Direct Alkylation 40–50 90–95 Moderate Alkyl halide toxicity
Reductive Amination 60–65 95–98 High Cyanoborohydride handling
Cyanohydrin Route 55–70 98–99 High NaCN usage

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile is being investigated for its potential as a therapeutic agent due to its unique structural characteristics. The compound's ability to interact with biological targets makes it a candidate for drug development aimed at various diseases, including cancer and metabolic disorders.

Case Study: α-Glucosidase Inhibition

A study highlighted the synthesis of N-methylmorpholine-substituted benzimidazolium salts, structurally related to this compound. These compounds were screened for their α-glucosidase inhibitory potential, with some exhibiting significantly lower IC50 values than the standard drug acarbose, indicating promising antidiabetic properties .

Research has focused on evaluating the biological activities of compounds similar to this compound through various assays.

Hypoglycemic Activity

In vivo studies have shown that derivatives of morpholine compounds can exhibit hypoglycemic effects in alloxan-induced diabetic models. Specific compounds demonstrated effective blood sugar-lowering capabilities, suggesting that modifications to the morpholine structure may enhance therapeutic efficacy .

Anti-inflammatory Properties

The compound's structural analogs have been tested for anti-inflammatory activity. Results indicated that certain derivatives exhibited significant inhibition of human red blood cell membrane stabilization and protein denaturation, which are markers for anti-inflammatory action .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of this compound to various biological receptors. These studies aim to elucidate the compound's mechanism of action and its potential as a lead molecule in drug design.

Binding Affinity

Compounds derived from morpholine structures have shown promising binding affinities at PPARγ receptor sites and COX isoenzyme active sites, which are crucial in mediating metabolic and inflammatory responses .

Mechanism of Action

The mechanism of action of 4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The aromatic ring and morpholine moiety contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Substituents Key Functional Groups
4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile Morpholine 4-(2-Methylbenzyl), 2-carbonitrile Carbonitrile, Aromatic, Morpholine
4-[(2′-Cyanobiphenyl-4-yl)methyl]morpholin-4-ium tetrafluoridoborate Morpholinium cation 4-(Biphenyl-2-carbonitrile), BF₄⁻ counterion Biphenyl, Carbonitrile, Tetrafluoroborate
2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile Dihydrothiophene 3-Carbonitrile, 2-Morpholino Thiophene, Carbonitrile, Morpholine
4-(Thiazol-5-yl)-2-((3-morpholine-4-carbonyl)phenyl)aminopyrimidine-5-carbonitrile Pyrimidine Thiazole, Morpholine-carbonyl, Carbonitrile Pyrimidine, Carbonitrile, Thiazole

Key Observations :

  • Positional Isomerism : The placement of the morpholine ring and substituents significantly alters molecular conformation. For example, in the target compound, the 2-carbonitrile group creates distinct electronic effects compared to the 4-morpholinium substitution in .
  • Spatial Arrangements : The dihedral angle between the morpholine ring and the dihydrothiophene ring in is 87.2°, indicating near-orthogonal geometry, which contrasts with the planar aromatic systems in biphenyl derivatives .

Physicochemical Properties

  • Solubility and Polarity: The carbonitrile group enhances polarity, but bulky substituents like the 2-methylbenzyl group in the target compound may reduce aqueous solubility compared to smaller analogs like 2-morpholino-dihydrothiophene .
  • Thermal Stability : Morpholine derivatives with aromatic substituents (e.g., biphenyl in ) exhibit higher melting points (>250°C) due to π-π stacking, whereas dihydrothiophene derivatives show lower thermal stability.

Biological Activity

4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}

Synthesis Methods

The synthesis typically involves the reaction of morpholine derivatives with suitable benzyl halides or aldehydes, followed by nitrilation to introduce the carbonitrile group. Specific synthetic routes may vary depending on the desired yield and purity.

Antimicrobial Properties

Recent studies have highlighted the compound's potential antimicrobial activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

MicroorganismMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

These results suggest that the compound exhibits moderate to good antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have shown that it can inhibit the growth of certain cancer cell lines. For example, it demonstrated selective cytotoxicity towards T-lymphoblastic cell lines with IC50 values ranging from 9 nM to 19 nM . This selectivity is crucial for minimizing side effects in therapeutic applications.

The biological activity of this compound is thought to involve interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or proliferation.
  • Disruption of Cellular Processes : It could interfere with signaling pathways critical for cell survival and division, particularly in cancer cells.

Study on Antimicrobial Efficacy

A study conducted on various derivatives of morpholine compounds found that those similar to this compound exhibited significant antimicrobial properties. The study reported that modifications in the phenyl ring influenced the antimicrobial efficacy, indicating structure-activity relationships (SAR) that can be exploited for drug design .

Research on Antitumor Mechanisms

Another research effort focused on the antitumor mechanisms of similar morpholine derivatives revealed that these compounds could induce apoptosis in cancer cells through caspase activation pathways. This suggests that this compound may share this mechanism, warranting further exploration .

Q & A

Basic: What synthetic methodologies are most effective for preparing 4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile, and how are intermediates characterized?

Answer:
The compound can be synthesized via a multi-step route involving:

Morpholine functionalization : Reacting morpholine with a 2-methylbenzyl halide under basic conditions (e.g., K2_2CO3_3 in acetonitrile) to introduce the benzyl moiety.

Carbonitrile introduction : A nucleophilic substitution or cyanation step using reagents like KCN or TMSCN under catalytic conditions (e.g., Pd catalysis for aromatic cyanation) .
Intermediate characterization relies on 1^1H/13^13C NMR to confirm regioselectivity (e.g., benzyl group attachment at the morpholine nitrogen) and IR spectroscopy to verify nitrile stretching (~2200 cm1^{-1}). Mass spectrometry (HRMS) ensures molecular weight accuracy .

Basic: How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

Answer:
Single-crystal X-ray diffraction is critical for determining absolute stereochemistry. For example:

  • Refinement protocols : Hydrogen atoms bonded to nitrogen (e.g., amine groups) are located via difference Fourier maps and refined freely, while others are placed geometrically using riding models .
  • Data interpretation : Bond angles and torsion angles (e.g., between the morpholine ring and benzyl group) confirm spatial arrangement. Compare with reported analogs like 4-(4-Methoxyphenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile for validation .

Advanced: How do reaction conditions (solvent, temperature, catalyst) influence the yield and purity of this compound?

Answer:
Optimization strategies include:

FactorEffectExample Conditions
Solvent Polarity affects reaction rateDMF for polar intermediates; ethanol for recrystallization
Temperature Higher temps accelerate cyanation but risk side reactions65–80°C for Pd-catalyzed steps; RT for acid-sensitive intermediates
Catalyst Selectivity in nitrile introductionPd(dppf)Cl2_2 for coupling reactions; piperidine as a base in condensation steps
Purity control requires HPLC (C18 column, acetonitrile/water gradient) to detect byproducts like unreacted morpholine derivatives.

Advanced: How can contradictory NMR or mass spectrometry data be resolved during structural elucidation?

Answer:
Common contradictions and solutions :

  • NMR splitting anomalies : Overlapping signals from diastereomers or rotamers may require variable-temperature NMR or COSY/NOESY to assign coupling patterns .
  • Mass discrepancies : Isotopic patterns (e.g., chlorine in impurities) can distort HRMS results. Compare with theoretical isotopic distributions using tools like mMass .
  • Unexpected peaks : Trace solvents (e.g., DMF or THF) may appear in 13^13C NMR. Use deuterated solvents and background subtraction .

Advanced: What computational methods predict the bioactivity of this compound, and how do they align with experimental data?

Answer:
Methodology :

Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., PD-L1 for anticancer activity). Parameters include grid boxes centered on binding pockets and Lamarckian genetic algorithms .

QSAR modeling : Correlate electronic descriptors (HOMO/LUMO energies) with cytotoxicity data from MTT assays. Validate using leave-one-out cross-validation .
Case study : Analogous morpholine-carbonitrile compounds show moderate inhibition of kinase enzymes (IC50_{50} ~10 µM), suggesting potential for structure-activity relationship (SAR) studies .

Advanced: How do steric and electronic effects of the 2-methylphenyl group influence the compound’s reactivity in further functionalization?

Answer:

  • Steric hindrance : The ortho-methyl group restricts access to the benzyl position, limiting electrophilic substitution (e.g., nitration requires harsh conditions).
  • Electronic effects : The electron-donating methyl group activates the benzene ring toward Friedel-Crafts alkylation but deactivates it toward nucleophilic aromatic substitution.
    Experimental validation : Compare reaction rates with para-substituted analogs using kinetic studies (e.g., UV-Vis monitoring of nitration) .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Answer:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} determination.
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADPH depletion as a readout .
  • Solubility : Shake-flask method in PBS (pH 7.4) to guide dosing in cell-based studies.

Advanced: How can degradation pathways of this compound be analyzed under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and photolytic (UV light) conditions.
  • Analytical tools : LC-MS/MS to identify degradation products (e.g., morpholine ring opening or nitrile hydrolysis to amides) .
  • Kinetic modeling : Arrhenius plots to predict shelf-life under storage conditions.

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